molecular formula C17H12INO4 B2572127 N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-62-1

N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2572127
CAS No.: 317327-62-1
M. Wt: 421.19
InChI Key: TWYGYDBOGZSDPJ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 317327-62-1) is a synthetic coumarin derivative of significant interest in medicinal chemistry research. This compound belongs to the class of 2H-chromene-3-carboxamides, which are known to exhibit a diverse range of pharmacological activities. The molecular structure features a coumarin core, a privileged scaffold in drug discovery, substituted at the 3-position with a carboxamide group linked to a 2-iodophenyl ring . Coumarin-3-carboxamide derivatives are extensively investigated as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, particularly the MAO-B isoform . These enzymes are critical neurological targets, and their inhibitors have therapeutic potential for conditions like Parkinson's disease and depression. The structural motif of the 3-carboxamide group on the coumarin ring is a key pharmacophore for interaction with the enzymatic active site . Research on analogous compounds has demonstrated that the nature of the substituent on the nitrogen of the carboxamide group is crucial for potency and isoform selectivity . The iodine atom on the phenyl ring in this specific compound presents a versatile handle for further chemical modifications via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop molecular probes. Beyond neuropharmacology, coumarin derivatives are widely studied for their antimicrobial , anticancer , and anti-inflammatory properties. The core coumarin structure is known for its favorable photophysical properties, which can also be exploited in the development of fluorescent sensors and bioimaging agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-iodophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO4/c1-22-14-8-4-5-10-9-11(17(21)23-15(10)14)16(20)19-13-7-3-2-6-12(13)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYGYDBOGZSDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, using 2-iodophenylboronic acid or 2-iodoaniline as the starting material.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its unique chromene structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies. It can be used to create more complex organic molecules through various chemical reactions, including substitution and coupling reactions.

Reactivity and Functionalization
The presence of the iodine atom in the phenyl ring enhances its reactivity, making it suitable for further functionalization. The methoxy group contributes to its solubility and stability, which are advantageous in synthetic applications. For example, it can undergo nucleophilic substitution reactions where the iodine atom can be replaced with other functional groups, leading to a variety of derivatives with potentially useful properties.

Biological Research

Antimicrobial and Antifungal Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. Research has shown that chromene derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess similar properties. For instance, a study demonstrated that certain chromene derivatives were effective against Candida albicans, a common fungal pathogen .

Anticancer Activity
The potential anticancer properties of this compound are under investigation. Chromene derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A specific case study highlighted that a related compound exhibited cytotoxicity against breast cancer cells, indicating that further exploration of this compound's anticancer potential could be fruitful .

Medicinal Applications

Pharmacological Properties
The pharmacological profile of this compound is being evaluated for potential therapeutic applications. Preliminary studies suggest that it may act as an anti-inflammatory agent and analgesic, making it a candidate for pain management therapies . The compound's ability to modulate inflammatory pathways could lead to the development of new treatments for chronic inflammatory diseases.

Drug Development Potential
Given its diverse biological activities, this compound is being explored as a lead compound in drug development. The unique structural features contribute to its bioactivity, which is essential for designing new pharmaceuticals targeting specific diseases.

Industrial Applications

Material Science
In addition to its biological applications, this compound finds utility in material science. Its unique chemical properties make it suitable for developing dyes and pigments used in various industrial applications. The compound's stability and reactivity allow for the creation of materials with specific optical properties.

Summary Table of Applications

Field Application Notes
Chemical Synthesis Building block for organic synthesisVersatile structure allows for diverse synthetic methodologies
Biological Research Antimicrobial and antifungal propertiesPotential effectiveness against pathogens like Candida albicans
Anticancer activityRelated compounds have shown cytotoxicity against cancer cells
Medicinal Applications Pharmacological propertiesInvestigated as anti-inflammatory and analgesic agent
Drug development potentialUnique structure may lead to new therapeutic agents
Industrial Applications Material scienceUsed in developing dyes and pigments due to stability and reactivity

Mechanism of Action

The exact mechanism of action of N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. Generally, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodophenyl group could facilitate binding to specific sites, while the chromene core might interact with hydrophobic regions of proteins. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, highlighting variations in substituents and physicochemical properties:

Compound Name Chromene Substituent Phenylamide Substituent Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
N-(2-Iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (Target Compound) 8-OCH₃ 2-Iodophenyl ~395.2* Not Reported Not Reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None 4-Sulfamoylphenyl ~314.3 >300 86 (Method B)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-OCH₃ 2-Chlorophenyl ~314.7 Not Reported Not Reported
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Br, 8-OCH₃ 4-Methoxyphenyl ~435.2 Not Reported Not Reported
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 8-OCH₃ 4-Acetamidophenyl ~352.3 Not Reported Not Reported
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide 8-OH 3-Fluorophenyl ~312.3 Not Reported Not Reported

*Estimated based on molecular formula.

Key Observations:

Halogen Substitutions: The target compound’s 2-iodophenyl group distinguishes it from analogs with smaller halogens (e.g., 2-chlorophenyl in , 3-fluorophenyl in ). Iodine’s larger atomic radius may enhance hydrophobic interactions in biological targets but could reduce solubility compared to lighter halogens.

Methoxy vs. Hydroxy Groups :

  • The 8-methoxy group in the target compound and analogs () likely improves metabolic stability compared to hydroxylated derivatives (e.g., 8-hydroxy in ), which are prone to oxidation or conjugation.

Amide Side Chain Diversity: Sulfamoylphenyl () and acetamidophenyl () groups introduce polar, hydrogen-bonding motifs, contrasting with the target compound’s non-polar iodophenyl. These groups may enhance solubility or target-specific interactions (e.g., with enzymes like carbonic anhydrases). 4-Methoxyphenyl () and tetrahydrofuranylmethyl () substituents demonstrate the impact of aliphatic vs. aromatic side chains on molecular conformation and bioavailability.

Physicochemical and Spectral Properties

  • Melting Points : The sulfamoylphenyl analog () exhibits a high melting point (>300°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups). The target compound’s melting point is unreported but expected to be lower due to the absence of polar substituents.
  • Spectroscopic Data : IR and NMR spectra for analogs () confirm the presence of carbonyl (1650–1750 cm⁻¹) and amide (∼3300 cm⁻¹) groups. The iodine atom in the target compound would produce distinct ¹³C NMR signals for the aromatic C-I bond (∼90–100 ppm).

Biological Activity

N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS No. 317327-62-1) is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. Chromenes have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a chromene core functionalized with an iodophenyl group and a methoxy group. The presence of these functional groups is believed to enhance its biological activity.

PropertyValue
IUPAC NameN-(2-iodophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Molecular FormulaC17H12INO4
Molecular Weight393.19 g/mol
CAS Number317327-62-1

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as cyclooxygenases (COX) or other key metabolic enzymes.
  • Receptor Modulation : The iodophenyl group can facilitate binding to various receptors, potentially modulating signaling pathways that are crucial for cell proliferation and survival.
  • Antioxidant Activity : Chromene derivatives are often associated with antioxidant properties, which can contribute to their protective effects against oxidative stress in cells.

Anticancer Activity

Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
N-(2-iodophenyl)-8-methoxy...MCF-715.0
N-(2-iodophenyl)-8-methoxy...HT-2912.5

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and COX-2.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on various chromene derivatives found that those with similar structural features to N-(2-iodophenyl)-8-methoxy showed potent cytotoxic effects against multiple cancer cell lines, suggesting a promising avenue for further research into its applications in cancer therapy .
  • Mechanistic Insights : Another investigation into chromene derivatives revealed that they could downregulate the expression of genes associated with inflammation and cancer progression, further supporting the potential therapeutic benefits of N-(2-iodophenyl)-8-methoxy .

Q & A

Q. What are the recommended synthetic routes for N-(2-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-iodoaniline via carbodiimide-mediated amidation (e.g., using EDC or DCC). Key steps include:
  • Deprotonation of the carboxylic acid with a base (e.g., K₂CO₃) in anhydrous DMF .
  • Reaction with 2-iodoaniline at 60–80°C under inert atmosphere.
  • Purification via silica gel chromatography or recrystallization (e.g., acetone/hexane) .
    Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and monitoring reaction progress via TLC or HPLC.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .
  • Structural Confirmation :
  • 1H/13C NMR : Compare chemical shifts to related coumarin derivatives (e.g., δ ~6.5–8.5 ppm for aromatic protons, δ ~160–165 ppm for carbonyl carbons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • Elemental Analysis : Ensure C, H, N values match theoretical calculations within ±0.3% .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the iodophenyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄). Focus on bond dissociation energies (BDE) of the C–I bond and transition-state geometries .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways using Amber or GROMACS .
  • Validate predictions with experimental kinetic studies (e.g., monitoring Pd–I intermediate formation via UV-vis spectroscopy) .

Q. How can X-ray crystallography resolve tautomeric or conformational ambiguities in this compound?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation from acetone/EtOH (1:1) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for R-factor < 0.05 .
  • Refinement (SHELXL) :
  • Analyze hydrogen bonding (e.g., N–H···O interactions) to confirm keto-amine tautomer dominance .
  • Calculate dihedral angles between aromatic rings to assess planarity (e.g., <10° deviation indicates extended π-conjugation) .

Q. What strategies can mitigate fluorescence quenching in photophysical studies of this coumarin derivative?

  • Methodological Answer :
  • Solvent Selection : Use non-polar solvents (e.g., cyclohexane) to reduce excited-state proton transfer .
  • Substituent Modification : Introduce electron-donating groups (e.g., –OCH₃) at C8 to stabilize emissive states .
  • Time-Resolved Spectroscopy : Employ femtosecond transient absorption to identify quenching pathways (e.g., intersystem crossing to triplet states) .

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